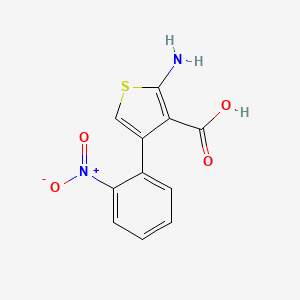![molecular formula C31H25N5O7 B12073708 [5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)
[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate” is a complex organic compound belonging to the class of purine nucleosides. Its chemical structure consists of a purine base (6-benzamidopurin-9-yl) linked to a ribose sugar (oxolan-3-yl) and a benzoate group. Let’s explore its properties and applications.
Preparation Methods
The synthetic routes for this compound involve several steps:
Purine Base Synthesis: The purine base (6-benzamidopurin-9-yl) can be synthesized through various methods, including nucleophilic aromatic substitution or direct amidation of purine precursors.
Ribose Sugar Attachment: The ribose sugar is introduced via glycosylation reactions. For example, the hydroxymethyl group of the purine base reacts with a ribose derivative to form the glycosidic bond.
Benzoate Ester Formation: The final step involves esterification of the ribose hydroxyl group with benzoic acid.
Industrial production methods typically optimize these steps for efficiency and yield.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the purine ring or the benzoate group.
Reduction: Reduction reactions can modify the ribose sugar or the benzoyl moiety.
Substitution: Nucleophilic substitution reactions may occur at the ribose hydroxyl groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkoxides). Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry and chromatography.
Biology: Investigated for its role in nucleotide metabolism and RNA modification.
Medicine: Potential antiviral properties due to its purine base.
Industry: Employed in pharmaceutical research and drug development.
Mechanism of Action
- The compound likely interacts with cellular enzymes involved in nucleotide biosynthesis.
- It may affect RNA stability and translation processes.
Comparison with Similar Compounds
Similar Compounds: Other purine nucleosides, such as adenosine and guanosine.
Uniqueness: The specific combination of the benzoyl group and the 6-benzamidopurin-9-yl base sets it apart.
Properties
Molecular Formula |
C31H25N5O7 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
[5-(6-benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C31H25N5O7/c37-16-22-24(42-30(39)20-12-6-2-7-13-20)25(43-31(40)21-14-8-3-9-15-21)29(41-22)36-18-34-23-26(32-17-33-27(23)36)35-28(38)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,29,37H,16H2,(H,32,33,35,38) |
InChI Key |
PDOVRTQXHVPGAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)






![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)

![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)


